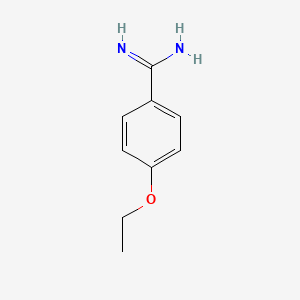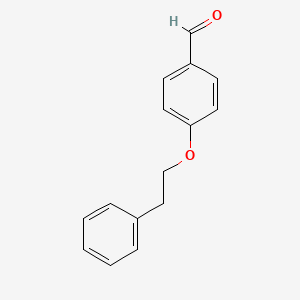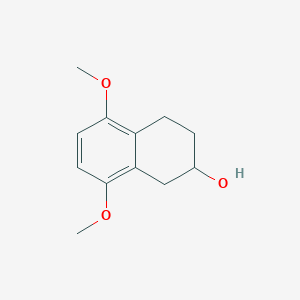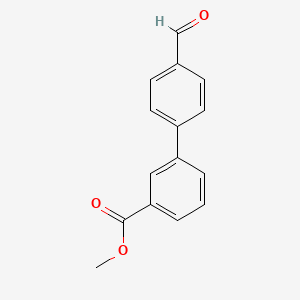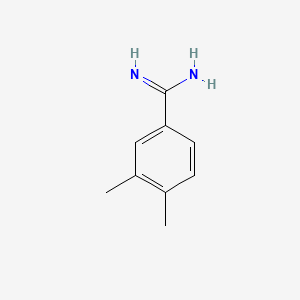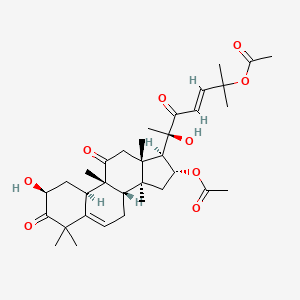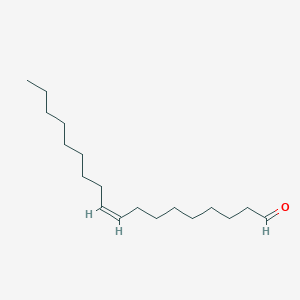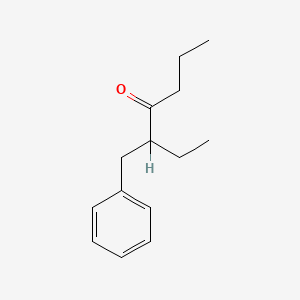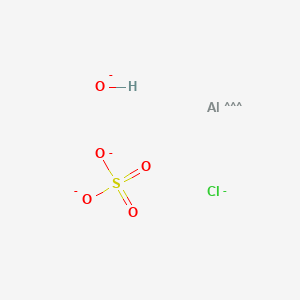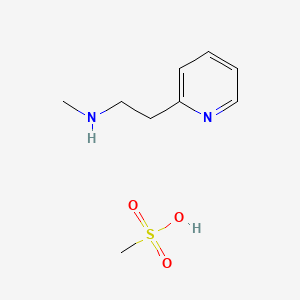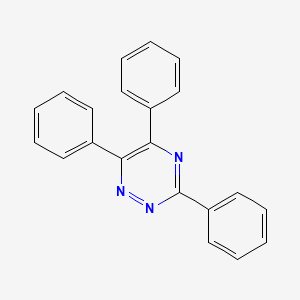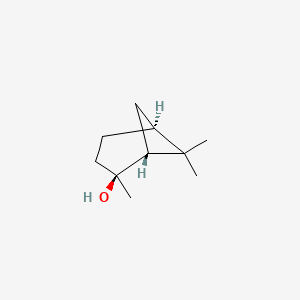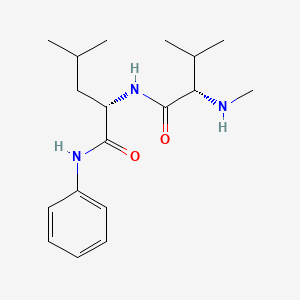
L-Leucinamide, N-méthyl-L-valyl-N-phényl-
Vue d'ensemble
Description
L-Leucinamide, N-methyl-L-valyl-N-phenyl- is a versatile chemical compound that belongs to the class of amides. It is known for its unique chemical structure and biological activity, making it applicable in various fields, including pharmaceuticals, biochemistry, and material science.
Applications De Recherche Scientifique
L-Leucinamide, N-methyl-L-valyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating infectious diseases, cancer, and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
Target of Action
The primary target of the compound L-Leucinamide, N-methyl-L-valyl-N-phenyl-, also known as {N-Me-Val}-Leu-anilide, is the 3C-like proteinase . This proteinase plays a crucial role in the life cycle of certain viruses, including the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) .
Mode of Action
It is known to interact with the 3c-like proteinase, potentially inhibiting its function . This interaction could lead to changes in the proteinase’s activity, affecting the replication of the virus .
Biochemical Pathways
The biochemical pathways affected by {N-Me-Val}-Leu-anilide are likely related to the viral replication process. By inhibiting the 3C-like proteinase, the compound could disrupt the replication of the virus, thereby limiting its spread .
Result of Action
The molecular and cellular effects of {N-Me-Val}-Leu-anilide’s action would likely involve a reduction in viral replication. By inhibiting the 3C-like proteinase, the compound could prevent the virus from replicating, thereby reducing the viral load .
Analyse Biochimique
Cellular Effects
The cellular effects of {N-Me-Val}-Leu-anilide are currently under investigation. As of now, there is no specific information available about how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of {N-Me-Val}-Leu-anilide in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-methyl-L-valyl-N-phenyl- typically involves the coupling of L-leucinamide with N-methyl-L-valyl and N-phenyl groups. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives like HOBt or HOAt .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucinamide, N-methyl-L-valyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucinamide, N-methyl-L-valyl-N-phenyl-: Known for its unique structure and biological activity.
N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N-phenyl-: Another compound with similar peptide structure and biological properties
Uniqueness
L-Leucinamide, N-methyl-L-valyl-N-phenyl- stands out due to its specific combination of L-leucinamide, N-methyl-L-valyl, and N-phenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHIFQTZKVQDNQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427231 | |
| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-54-7 | |
| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


